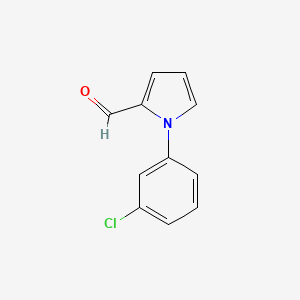

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Beschreibung

Historical Context and Development

The development of this compound emerged from the broader historical progression of pyrrole chemistry, which has its roots in the fundamental understanding of five-membered heterocyclic compounds. Pyrrole derivatives have been recognized since the early investigations into heterocyclic chemistry, with the parent compound pyrrole being characterized as a colorless volatile liquid that readily darkens upon exposure to air. The specific compound this compound represents an advancement in the synthesis of N-substituted pyrrole-2-carbaldehydes, where the introduction of the 3-chlorophenyl group at the nitrogen position creates unique electronic and steric properties.

The synthetic methodology for preparing such compounds has evolved significantly through the development of the Vilsmeier-Haack reaction, which has become a cornerstone technique for introducing formyl groups into pyrrole systems. Historical research demonstrates that the Vilsmeier formylation of pyrrole derivatives can be controlled to produce specific substitution patterns, with the reaction conditions determining the regioselectivity of the formylation process. The development of methods for selective synthesis of 4-substituted pyrrole-2-carbaldehyde compounds via alkylation reactions has further expanded the synthetic toolbox available for creating complex pyrrole derivatives.

The compound's emergence in chemical literature reflects the growing understanding of heterocyclic chemistry and the recognition that pyrrole derivatives serve as valuable building blocks for more complex molecular architectures. Patent literature from the early 2000s indicates systematic efforts to develop improved processes for synthesizing various pyrrole-2-carbaldehyde derivatives, including those with aromatic substituents at the nitrogen position. These developments have established this compound as a representative member of an important class of synthetic intermediates.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within heterocyclic chemistry due to its structural features that combine multiple reactive centers within a single molecule. The compound exemplifies the principle of functional group compatibility in heterocyclic systems, where the pyrrole ring, chlorinated aromatic substituent, and aldehyde functionality coexist without mutual interference under appropriate conditions. This structural arrangement creates a versatile platform for further chemical transformations, making the compound valuable as a synthetic intermediate in organic chemistry.

The significance of this compound extends to its role in demonstrating the electronic effects of substituents on pyrrole reactivity. The 3-chlorophenyl group serves as an electron-withdrawing substituent that modifies the electronic distribution within the pyrrole ring system, influencing both the chemical reactivity and physical properties of the molecule. Research has shown that such substitution patterns can dramatically alter the behavior of pyrrole derivatives in various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition processes.

Within the broader context of heterocyclic chemistry, compounds like this compound serve as models for understanding the relationship between molecular structure and chemical reactivity. The presence of the aldehyde functional group at the 2-position of the pyrrole ring creates opportunities for condensation reactions, reduction processes, and oxidation transformations that are fundamental to heterocyclic synthesis. Studies of similar compounds have revealed that the positioning of the aldehyde group relative to the nitrogen atom in the pyrrole ring significantly influences the compound's participation in various synthetic transformations.

The compound also demonstrates the importance of regioselective synthesis in heterocyclic chemistry. The specific placement of the 3-chlorophenyl substituent at the nitrogen position and the aldehyde group at the 2-position represents a deliberate synthetic achievement that requires careful control of reaction conditions and reagent selection. This regioselectivity is crucial for the compound's utility in subsequent synthetic applications, where the specific arrangement of functional groups determines the feasibility and efficiency of further chemical transformations.

Taxonomic Classification within Pyrrole Derivatives

The taxonomic classification of this compound within the pyrrole derivative family reveals its position as a member of the N-arylpyrrole-2-carbaldehyde subclass. This classification system organizes pyrrole derivatives based on the nature and position of substituents around the five-membered ring, with the compound falling into the category of 1-substituted pyrrole-2-carbaldehydes where the 1-position bears an aromatic substituent. The presence of the chlorine atom in the meta position of the phenyl ring further refines the classification to halogenated N-arylpyrrole derivatives.

Table 1: Structural Classification Data for this compound

Within the broader pyrrole taxonomy, this compound represents a specific intersection of structural features that distinguish it from related derivatives. Compared to simple pyrrole-2-carbaldehyde, the addition of the 3-chlorophenyl substituent at the nitrogen position significantly alters both the electronic properties and steric environment of the molecule. This modification places the compound in a distinct subcategory of pyrrole derivatives that exhibit enhanced stability and modified reactivity patterns compared to unsubstituted pyrroles.

Table 2: Comparative Physical Properties within Pyrrole Derivative Classes

The taxonomic position of this compound also reflects its relationship to other halogenated pyrrole derivatives. The compound shares structural similarities with other chlorophenyl-substituted pyrroles while maintaining the distinctive aldehyde functionality that defines its chemical behavior. This classification helps researchers understand the compound's likely reactivity patterns and guides the selection of appropriate synthetic methodologies for its preparation and utilization.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEPODIXYXIDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395352 | |

| Record name | 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86454-33-3 | |

| Record name | 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method Description

This method involves the use of 2-(3-chlorobenzoyl) malononitrile as a starting material (analogous to 2-(2-fluorobenzoyl) malononitrile used in fluorinated analogs). The process includes:

- Dissolving the benzoyl malononitrile derivative in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, acetone, pyridine, or dimethyl sulfoxide.

- Adding a metal catalyst (e.g., 10% palladium on carbon, platinum carbon, palladium hydroxide, or zinc powder) and glacial acetic acid.

- Vacuumizing and purging with nitrogen to remove oxygen.

- Pressurizing with hydrogen and heating to 45–50 °C for 8–9 hours to perform the first reduction.

- Cooling and filtering to remove the catalyst.

- Adding Raney nickel and water, vacuumizing, purging with nitrogen, pressurizing with hydrogen, and maintaining 15–25 °C for 15–16 hours for the second reduction.

- Filtering to remove Raney nickel, concentrating the filtrate under reduced pressure at 40–45 °C until solids appear.

- Adding a THF-water mixture (volume ratio 1:5), stirring for 3–4 hours at 20–30 °C, filtering, washing, and drying to obtain the target pyrrole-carbaldehyde.

Reaction Scheme

The reaction proceeds via hydrogenation and cyclization of the malononitrile intermediate to form the pyrrole ring with the aldehyde substituent.

Advantages and Yields

- High yield (>85%) and purity (>99%) of the product.

- Environmentally friendly due to reduced waste generation.

- Suitable for industrial scale-up due to simplified one-pot operation.

- Cost-effective by avoiding multi-step intermediate isolations.

Example Data Table

| Parameter | Condition/Value |

|---|---|

| Starting material | 2-(3-chlorobenzoyl) malononitrile (analogous) |

| Solvent | Tetrahydrofuran (THF) |

| Metal catalyst | 10% Pd/C (1 g per 20 g substrate) |

| First reduction temperature | 45–50 °C |

| First reduction time | 8–9 hours |

| Second reduction catalyst | Raney nickel (3–7% of substrate) |

| Second reduction temperature | 15–25 °C |

| Second reduction time | 15–16 hours |

| Purification | THF-water precipitation |

| Yield | ~87% |

| Purity (HPLC) | >99% |

Stepwise Substitution and Hydrogenation Cyclization Method

Method Description

This approach starts from 3-chloro-alpha-bromoacetophenone (analogous to 2-fluoro-alpha-bromoacetophenone in fluorinated analogs) and involves:

- Substitution reaction with 3-oxo-propionitrile under alkaline catalysis (e.g., potassium carbonate) in an organic solvent such as ethyl acetate at 40–60 °C for 3–6 hours to form 4-(3-chlorophenyl)-2-formyl-4-oxo-butyronitrile.

- Hydrogenation cyclization of this intermediate in the presence of Pd-C catalyst and an acidic molecular sieve (e.g., HZSM-5) in solvents like 1,4-dioxane or tetrahydrofuran at 60–90 °C for 15–20 hours.

- Post-reaction cooling, filtration, crystallization by water addition, and drying to isolate the target compound.

Reaction Scheme

The substitution introduces the nitrile and keto groups, which upon catalytic hydrogenation cyclize to form the pyrrole ring with the aldehyde substituent.

Advantages and Yields

- Short synthetic route with only two main steps.

- High yield and purity.

- Simple operation suitable for industrial production.

- Lower cost due to fewer reagents and mild conditions.

Example Data Table

| Parameter | Condition/Value |

|---|---|

| Starting material | 3-chloro-alpha-bromoacetophenone (analogous) |

| Alkaline catalyst | Potassium carbonate (K2CO3) |

| Solvent (substitution) | Ethyl acetate |

| Substitution temperature | 40–60 °C |

| Substitution time | 3–6 hours |

| Hydrogenation catalyst | Pd-C and HZSM-5 molecular sieve |

| Solvent (hydrogenation) | 1,4-dioxane or THF |

| Hydrogenation temperature | 60–90 °C |

| Hydrogenation time | 15–20 hours |

| Purification | Crystallization from water |

| Yield | High (typically >80%) |

| Purity | High (>98%) |

Comparative Analysis of Methods

| Feature | One-Pot Catalytic Reduction Method | Stepwise Substitution & Hydrogenation Method |

|---|---|---|

| Number of steps | Single pot with two reduction steps | Two distinct reaction steps |

| Starting materials | Benzoyl malononitrile derivative | Halogenated acetophenone and 3-oxo-propionitrile |

| Catalysts | Pd/C, Raney nickel | Pd-C, HZSM-5 molecular sieve |

| Reaction conditions | Mild temperatures (15–50 °C), hydrogen pressure | Moderate temperatures (40–90 °C), atmospheric pressure |

| Waste generation | Low, environmentally friendly | Moderate, requires solvent handling |

| Yield | ~87% | >80% |

| Purity | >99% | >98% |

| Scalability | High, suitable for industrial scale | High, suitable for industrial scale |

| Cost | Lower due to fewer steps and waste | Low to moderate |

Research Findings and Notes

- The one-pot method reduces intermediate isolation, lowering environmental impact and cost, making it preferable for large-scale synthesis.

- The stepwise method offers a straightforward route with commercially available starting materials and mild conditions.

- Both methods employ palladium-based catalysts, highlighting the importance of transition metal catalysis in pyrrole ring formation.

- Reaction monitoring by sampling and chromatographic analysis ensures high purity and completion of reactions.

- Solvent choice impacts reaction efficiency and product isolation; tetrahydrofuran and ethyl acetate are commonly preferred.

- Temperature and reaction time optimization are critical for maximizing yield and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: 1-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(3-Chlorophenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde can be synthesized through several methods, typically involving the reaction of 3-chlorobenzaldehyde with pyrrole. The synthesis often employs Lewis acid catalysts to facilitate the formation of the pyrrole ring under controlled conditions to ensure high yields and purity. The compound has a molecular formula of C₁₁H₈ClNO and a molecular weight of 205.64 g/mol .

Common Reactions

- Oxidation : Converts the aldehyde group to a carboxylic acid.

- Reduction : Reduces the aldehyde to an alcohol.

- Substitution : The chlorine atom can be replaced with various nucleophiles.

Medicinal Chemistry

This compound is explored for its potential as an intermediate in synthesizing biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development targeting various diseases.

- Antimycobacterial Activity : Research has indicated that pyrrole derivatives exhibit activity against Mycobacterium tuberculosis. The structural features of pyrroles are critical for their interaction with bacterial targets, making them valuable in developing new antitubercular agents .

Agrochemicals

The compound's derivatives have applications in agrochemicals, particularly as pesticides or herbicides. Functionalized pyrroles are known for their efficacy in controlling pests and enhancing crop yields through targeted action mechanisms .

Material Science

Pyrrole derivatives, including this compound, are utilized in creating functional materials such as conductive polymers and dyes. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices .

Case Study 1: Antimycobacterial Activity

A study investigated the structure-activity relationship (SAR) of pyrrole derivatives against Mycobacterium tuberculosis. Compounds derived from this compound were tested for their minimum inhibitory concentration (MIC). Several derivatives showed promising results with MIC values below 10 µg/mL, indicating strong antitubercular potential .

| Compound | MIC (µg/mL) | Cytotoxicity (SI) |

|---|---|---|

| Derivative A | <10 | High |

| Derivative B | <5 | Moderate |

| Derivative C | <1 | Excellent |

Case Study 2: Synthesis of Functionalized Materials

Research demonstrated a multicomponent reaction leading to new pyrrole-based materials with enhanced properties for electronic applications. The synthesis involved using this compound as a precursor, showcasing its versatility in material science .

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position : The meta-chloro group in the target compound likely provides a balance between electronic effects (moderate electron-withdrawing) and steric bulk compared to ortho- or para-substituted analogs. For instance, 1-(2-chlorophenyl) derivatives may exhibit distorted geometry due to steric clashes between the pyrrole and aryl groups .

- Conversely, 3,5-dichlorophenyl derivatives show increased molecular weight and lipophilicity, which may improve membrane permeability but raise toxicity risks .

Yield and Efficiency :

- 3-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrrolo[1,2-c]oxazol-1-one (a derivative) achieved 67% yield, whereas nitro-substituted analogs yielded only 31%, highlighting the impact of electron-withdrawing groups on reaction efficiency .

Physicochemical Properties

- Solubility and Reactivity : The aldehyde group facilitates nucleophilic additions (e.g., imine formation), while chloro substituents enhance electrophilicity at the pyrrole ring.

- Spectroscopic Data : Analogous compounds show characteristic NMR signals (e.g., 1H NMR δ 9.58–9.54 ppm for aldehyde protons in ) and IR stretches (~1700 cm⁻¹ for C=O) .

Biologische Aktivität

1-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde, also known by its CAS number 86454-33-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Molecular Structure :

- Molecular Formula : C11H8ClNO

- Molecular Weight : 205.64 g/mol

The compound features a pyrrole ring substituted with a chlorophenyl group and an aldehyde functional group, which is crucial for its biological activity.

Synthesis Methods :

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of 3-chlorobenzaldehyde with pyrrole derivatives.

- Multicomponent Reactions : Utilizing in situ generated imines in combination with aldehydes to form pyrrole derivatives .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit strong anticancer activities. For instance, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with growth inhibition concentrations (GI50) in the nanomolar range . The mechanism often involves interaction with tyrosine kinase receptors, which are pivotal in cancer cell proliferation.

Antimicrobial Activity

Studies have demonstrated that pyrrole-based compounds possess antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrrole ring. For example:

- The presence of electron-withdrawing groups (like chlorine) enhances its ability to interact with biological targets.

- Modifications in the side chains can lead to variations in potency and selectivity against different cancer cell lines .

Case Study 1: Anticancer Activity

In a study examining the effects of various pyrrole derivatives on cancer cell lines, it was found that compounds with a chlorophenyl substitution showed enhanced antiproliferative effects compared to their non-substituted counterparts. The study utilized molecular docking techniques to predict interactions with ATP-binding sites on growth factor receptors .

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | 0.001–0.002 | Tyrosine kinase inhibition |

| 4-Amino-3-chloro-1H-pyrrole derivatives | SW-620 | 0.001–0.0015 | ATP-binding domain interaction |

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial efficacy of pyrrole derivatives highlighted that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The study emphasized the role of the chlorophenyl group in enhancing membrane permeability and disrupting bacterial function .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde?

The Vilsmeier–Haack reaction is a widely used method for synthesizing pyrrole-2-carbaldehyde derivatives. For example, 3-(3-chloro-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via this method using DMF/POCl₃ on a phenylhydrazone precursor, yielding 85% after recrystallization . Similar approaches can be adapted for this compound by substituting the hydrazone starting material. Nucleophilic substitution reactions (e.g., using K₂CO₃ as a base catalyst) may also be viable for introducing the 3-chlorophenyl group .

Q. What purification techniques are recommended for isolating this compound?

Recrystallization from ethanol or methanol is effective for removing impurities, as demonstrated in the purification of related carbaldehyde derivatives . Column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) is suitable for isolating polar intermediates .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the presence of the aldehyde proton (~9-10 ppm) and aromatic/heterocyclic carbons.

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H∙∙∙O hydrogen bonds) and dihedral angles between aromatic rings .

- IR spectroscopy : Identifies the aldehyde C=O stretch (~1700 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl substituent influence reactivity and regioselectivity in further functionalization?

The electron-withdrawing chloro group enhances electrophilic substitution at specific positions. For example, in pyrazole derivatives, the chloro substituent directs nitration or halogenation to the para position relative to itself. Computational studies (DFT) can predict charge distribution and reactive sites . Experimental validation via substituent-directed cross-coupling (e.g., Suzuki-Miyaura) is recommended .

Q. What strategies resolve contradictions in reaction yields reported for similar carbaldehydes?

Yield discrepancies (e.g., 85% vs. 98% ) often arise from variations in stoichiometry, solvent polarity, or catalyst loading. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For instance, increasing DMF concentration in Vilsmeier–Haack reactions improves electrophilic formylation efficiency .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallographic packing and stability?

X-ray studies of 3-(3-chloro-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde revealed intramolecular C–H∙∙∙O bonds between the aldehyde oxygen and phenol hydrogen, stabilizing the planar conformation. Intermolecular C–H∙∙∙O bonds form infinite chains along the crystallographic b-axis, influencing melting points and solubility . Similar analysis is recommended for this compound.

Q. What computational tools are used to predict bioactivity or material properties of this compound?

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity .

- Molecular docking : Screen for potential antimicrobial activity by targeting bacterial enzymes (e.g., dihydrofolate reductase) .

- QSAR models : Correlate substituent effects (e.g., Cl, NO₂) with logP or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.